molecular formula C33H30N2O3 B5155835 12-(4-Tert-butylphenoxy)-10-(2,4,6-trimethylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

12-(4-Tert-butylphenoxy)-10-(2,4,6-trimethylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

Cat. No.: B5155835
M. Wt: 502.6 g/mol
InChI Key: YLXOTJRPBKVTCB-UHFFFAOYSA-N
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Description

The compound “12-(4-Tert-butylphenoxy)-10-(2,4,6-trimethylanilino)-15-oxa-14-azatetracyclo[76102,7013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one” is a complex organic molecule featuring multiple functional groups, including phenoxy, anilino, and azatetracyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core, introduction of the phenoxy and anilino groups, and final functionalization. Typical reaction conditions may include:

    Formation of the tetracyclic core: This could involve cyclization reactions using suitable precursors under acidic or basic conditions.

    Introduction of the phenoxy group: This step might involve nucleophilic substitution reactions using 4-tert-butylphenol and appropriate leaving groups.

    Introduction of the anilino group: This could be achieved through amination reactions using 2,4,6-trimethylaniline and suitable electrophiles.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as palladium or platinum may be used to facilitate certain steps.

    Optimization of temperature and pressure: Reaction conditions are carefully controlled to ensure efficient synthesis.

    Purification techniques: Methods such as chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy and anilino groups can be oxidized under suitable conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The phenoxy and anilino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens, acids, or bases may be used depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the phenoxy and anilino groups.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the phenoxy or anilino positions.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s unique structure may make it a candidate for drug discovery and development.

    Biological Probes: It can be used as a probe to study biological processes.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used in the production of specialty chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Interference with biological pathways: It may disrupt specific biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    12-(4-Tert-butylphenoxy)-10-(2,4,6-trimethylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one: This compound itself.

    Other tetracyclic compounds: Compounds with similar tetracyclic structures but different functional groups.

    Phenoxy and anilino derivatives: Compounds with similar phenoxy and anilino groups but different core structures.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

12-(4-tert-butylphenoxy)-10-(2,4,6-trimethylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O3/c1-18-15-19(2)29(20(3)16-18)34-25-17-26(37-22-13-11-21(12-14-22)33(4,5)6)30-28-27(25)31(36)23-9-7-8-10-24(23)32(28)38-35-30/h7-17,34H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXOTJRPBKVTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)OC6=CC=C(C=C6)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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